molecular formula C21H23BrN2O B2452965 2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone CAS No. 2034358-32-0

2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B2452965
CAS No.: 2034358-32-0
M. Wt: 399.332
InChI Key: MFYUNFIUVVHGHR-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23BrN2O and its molecular weight is 399.332. The purity is usually 95%.
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Biological Activity

2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone, a complex organic molecule, has gained attention in medicinal chemistry due to its potential biological activities. This compound integrates a bromophenyl group with a dihydroisoquinoline moiety, which enhances its interaction with various biological targets. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H23BrN2O\text{C}_{21}\text{H}_{23}\text{BrN}_{2}\text{O} with a molecular weight of 399.3 g/mol. The presence of the bromine atom on the phenyl ring is crucial for its biological activity, potentially influencing its binding affinity to target proteins.

PropertyValue
Molecular FormulaC21H23BrN2O
Molecular Weight399.3 g/mol
CAS Number2034358-32-0

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of the dihydroisoquinoline structure have been recognized as potent inhibitors of aldo-keto reductase AKR1C3, which is implicated in breast and prostate cancer. The mechanism involves binding to the active site of the enzyme, effectively inhibiting its function and leading to reduced cell proliferation in cancer models .

Neuropharmacological Effects

The compound has shown promise in neuropharmacology as well. Studies suggest that similar dihydroisoquinoline derivatives can modulate neurotransmitter systems and exhibit antidepressant-like effects in animal models. For example, compounds that enhance cyclic AMP (cAMP) signaling pathways have been linked to improved mood and cognitive functions .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess antibacterial properties against various pathogens. The structural features allow for effective interaction with bacterial enzymes or receptors, potentially leading to growth inhibition .

Study on Anticancer Activity

In a study focusing on the anticancer effects of similar compounds, researchers synthesized various dihydroisoquinoline derivatives and assessed their efficacy against prostate cancer cells. The results indicated that specific modifications to the dihydroisoquinoline structure significantly enhanced cytotoxicity compared to controls .

Neuropharmacological Assessment

A separate investigation evaluated the antidepressant-like effects of related compounds in mice. The study utilized behavioral tests such as the forced swim test and tail suspension test to measure changes in immobility time. Compounds exhibiting structural similarities demonstrated a significant reduction in immobility time, indicating potential antidepressant properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression.
  • Neurotransmitter Modulation : It may enhance cAMP signaling pathways affecting mood regulation.
  • Antimicrobial Action : Its structural features allow it to interact with bacterial targets effectively.

Properties

IUPAC Name

2-(4-bromophenyl)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O/c22-19-7-5-16(6-8-19)13-21(25)24-12-10-20(15-24)23-11-9-17-3-1-2-4-18(17)14-23/h1-8,20H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYUNFIUVVHGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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